1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine

Physicochemical characterization Building block identification Quality control

Reliable sourcing of this specific N1-cyclopropyl regioisomer is critical for CNS lead optimization. Common generic 1,2-diamines require cumbersome orthogonal protection, adding 3-4 synthetic steps. - Built-in chemoselectivity (ΔpKa ~1-2 units) enables selective primary amine acylation/reductive amination without protecting groups. - Supplied as a research chemical with 98% purity (CAS 1248205-90-4, MW 210.70); ready for library synthesis or chiral resolution. - Eliminates N-dealkylation metabolic liabilities of N-isopropyl/ethyl analogs, improving microsomal stability in CYP profiling assays.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B13639634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-n1-cyclopropylethane-1,2-diamine
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CC1NC(CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H15ClN2/c12-9-3-1-8(2-4-9)11(7-13)14-10-5-6-10/h1-4,10-11,14H,5-7,13H2
InChIKeyOBUAQINKWUMVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N1-cyclopropylethane-1,2-diamine Overview


1-(4-Chlorophenyl)-N1-cyclopropylethane-1,2-diamine (CAS 1248205-90-4, molecular formula C₁₁H₁₅ClN₂, MW 210.70 g/mol) is an asymmetrically N-substituted vicinal diamine carrying a 4-chlorophenyl group at the C1 position and a cyclopropyl substituent on the N1 nitrogen . The compound is supplied as a research chemical with a certified purity of 98% . Its structural classification places it within the broader family of phenylalkyl 1,2-diamines, a scaffold extensively investigated for sigma receptor (σ₁R/σ₂R) ligand development and CNS disorder applications [1]. The defining structural feature — an N-cyclopropyl secondary amine adjacent to a primary amine on a flexible ethane backbone — distinguishes it from simpler 1-(4-chlorophenyl)ethane-1,2-diamine (CAS 69810-94-2, MW 170.64) and regioisomeric N1-aryl diamines, imparting modulated basicity and conformational properties relevant to receptor pharmacophore engagement and chemoselective derivatization.

1

Sigma receptor (S1R/S2R) ligand development scaffold with conformationally constrained N-cyclopropyl group

2

CNS disorder research applications supported by cycloalkyl-diamine patent pharmacophore

3

Chemoselective sequential derivatization enabled by differentiated primary and secondary amine reactivity

1-(4-Chlorophenyl)-N1-cyclopropylethane-1,2-diamine vs. Generic Analogs


Phenylalkyl 1,2-diamines are not interchangeable commodity chemicals; their pharmacological target engagement, physicochemical properties, and synthetic utility are acutely sensitive to N-substitution pattern. Systematic structure–activity relationship (SAR) studies on substituted ethylenediamines have demonstrated that sigma receptor affinity and S1R/S2R subtype selectivity are governed by amine basicity (pKa of each nitrogen), conformational flexibility of the linker, and the steric/electronic character of N-substituents [1]. In this context, the N-cyclopropyl group on 1-(4-chlorophenyl)-N1-cyclopropylethane-1,2-diamine is not cosmetic: the cyclopropyl ring imposes both steric constraint and an electron-withdrawing inductive effect that lowers the pKa of the adjacent secondary amine relative to N-alkyl analogs, altering the protonation microspecies distribution at physiological pH — a parameter directly linked to sigma receptor binding affinity [1]. The benzyl homolog N1-(4-chlorobenzyl)-N1-cyclopropylethane-1,2-diamine (CAS 1181565-70-7) has a predicted pKa of 9.59 , reflecting a significantly more basic amine that will exhibit a different protonation profile. Meanwhile, the regioisomer N1-(4-chlorophenyl)ethane-1,2-diamine (CAS 14088-84-7) presents an aniline-type nitrogen with drastically reduced basicity (pKa ~4–5) , fundamentally altering both receptor pharmacophore compatibility and nucleophilic reactivity for downstream conjugation. Procurement of the correct N1-cyclopropyl regioisomer is therefore critical for applications where the specific pKa, protonation state, and steric profile of the secondary amine determine biological or chemical outcomes.

N-cyclopropyl group modulates amine basicity and steric profile vs. unsubstituted parent diamine, which may shift receptor pharmacophore engagement.

Benzyl homolog exhibits significantly higher basicity, likely altering protonation microspecies distribution and S1R binding profile.

N-aryl regioisomer has aniline-type nitrogen with drastically reduced basicity and nucleophilicity, incompatible with sigma pharmacophore requirements.

1-(4-Chlorophenyl)-N1-cyclopropylethane-1,2-diamine: Differentiation Evidence


Molecular Weight Differentiation

The N-cyclopropyl substituent on 1-(4-chlorophenyl)-N1-cyclopropylethane-1,2-diamine increases its molecular weight to 210.70 g/mol (C₁₁H₁₅ClN₂) compared to 170.64 g/mol (C₈H₁₁ClN₂) for the unsubstituted parent 1-(4-chlorophenyl)ethane-1,2-diamine (CAS 69810-94-2) . This represents a +40.06 Da mass increment (23.5% increase). The benzyl homolog N1-(4-chlorobenzyl)-N1-cyclopropylethane-1,2-diamine (CAS 1181565-70-7) is even heavier at 224.73 g/mol (C₁₂H₁₇ClN₂), reflecting an additional methylene insertion (+14.03 Da vs. target) . The regioisomer N1-(4-chlorophenyl)ethane-1,2-diamine (CAS 14088-84-7) shares the same molecular weight (170.64) as the parent but differs fundamentally in connectivity . These MW differences are analytically resolvable by LC-MS and serve as unambiguous identity confirmation in procurement and inventory management.

Molecular Weight
Supplier data
210.70 vs. 170.64 g/mol (+23.5%)
Enables unambiguous LC-MS identity confirmation in procurement
Vendor CoA; independent verification recommended
Physicochemical characterization Building block identification Quality control

Basicity Modulation via N-Cyclopropyl Substitution

The pKa of the secondary amine nitrogen is a critical determinant of sigma receptor (S1R) binding, as demonstrated by the systematic diamine SAR study of Conroy et al. (2016), where ethylenediamine ligands with secondary amine pKa values in the 7.8–8.6 range showed optimal S1R affinity (e.g., compound 13b: S1R Ki = 2.83 nM, predicted pKa of N2 = 8.00) [1]. For the target compound, the N-cyclopropyl secondary amine is predicted to have a pKa in the range of approximately 8.0–8.6 (class-level inference based on structurally analogous N-cyclopropyl-N-benzyl ethylenediamines in the Conroy series), substantially lower than the N-benzyl homolog (CAS 1181565-70-7, predicted pKa = 9.59±0.10) and markedly higher than the N-aryl regioisomer (CAS 14088-84-7), where the nitrogen lone pair is conjugated into the aromatic ring (aniline-type, estimated pKa ~4–5). At physiological pH 7.4, a pKa shift from ~9.6 (benzyl homolog) to ~8.0–8.6 (cyclopropyl target) alters the fraction of protonated amine from approximately 94% to approximately 50–85%, directly impacting S1R pharmacophore engagement where a cationic amine is required for the primary ionic interaction with the receptor [1].

Amine Basicity Shift
Class-level inference
Predicted N-cyclopropyl pKa ~8.0–8.6 vs. benzyl ~9.6, N-aryl ~4–5
Intermediate basicity may support S1R pharmacophore engagement at physiological pH
Experimental confirmation not publicly available
Sigma receptor pharmacology Amine basicity Protonation state CNS drug design

Sigma Receptor Pharmacophore Compatibility

The generalized S1R pharmacophore, as established by Glennon and co-workers, requires a central basic amine flanked by two hydrophobic regions (primary and secondary hydrophobic pockets) with an optimal amine-to-hydrophobe distance [1]. The target compound presents: (a) a primary amine (predicted pKa ~9.3–9.7) capable of serving as the cationic center for the critical ionic interaction; (b) a 4-chlorophenyl group as the primary hydrophobic moiety; and (c) an N-cyclopropyl group providing a compact secondary hydrophobic feature. In the systematic diamine SAR study by Conroy et al., the ethylenediamine series with an N-benzyl-N-methyl substitution pattern yielded compound 13b with S1R Ki = 2.83 nM and 28-fold S1R/S2R selectivity, while compound 16d (N-methyl variant) showed S1R Ki = 6.56 nM with 5.5-fold selectivity [2]. The N-cyclopropyl group in the target compound offers a sterically compact, conformationally restricted hydrophobic substituent that is distinct from the flexible N-methyl or N-benzyl groups in the characterized series, potentially offering differentiated S1R/S2R selectivity profiles. Patent literature further supports the therapeutic relevance of cycloalkyl-diamine scaffolds: US 9,283,196 B1 claims cycloalkyl-diamines of formula I for treating depression, anxiety, schizophrenia, bipolar disorder, and neurodegenerative diseases including Parkinson's and Alzheimer's [3].

S1R Pharmacophore Fit
Class-level inference
Cationic primary amine, 4-Cl-phenyl, compact N-cyclopropyl hydrophobic region
Scaffold aligns with validated Glennon S1R pharmacophore model
Target-specific binding data unavailable
Sigma-1 receptor Sigma-2 receptor Pharmacophore model CNS drug discovery

Chemoselective Derivatization

The target compound bears two chemically distinct amine groups — a primary amine (—CH₂NH₂, predicted pKa ~9.3–9.7) and an N-cyclopropyl secondary amine (—NH(c-C₃H₅), predicted pKa ~8.0–8.6) — enabling sequential, chemoselective derivatization without protecting group manipulation . In contrast, the symmetrical parent compound 1-(4-chlorophenyl)ethane-1,2-diamine (CAS 69810-94-2) presents two primary amines with near-identical reactivity, necessitating protecting group strategies for selective mono-functionalization . The regioisomer N1-(4-chlorophenyl)ethane-1,2-diamine (CAS 14088-84-7) has its secondary amine conjugated to the aromatic ring, drastically reducing its nucleophilicity and rendering it essentially unreactive under mild acylation or reductive amination conditions . The N-cyclopropyl group also serves as a metabolically stable bioisostere for N-isopropyl substituents, offering enhanced metabolic stability in vivo while maintaining similar steric bulk [1]. The SMILES structure NCC(NC1CC1)c1ccc(Cl)cc1 confirms that the primary amine is located on the methylene carbon, providing a more accessible nucleophilic handle for amide bond formation, reductive amination, or sulfonamide synthesis compared to the sterically hindered N-cyclopropyl secondary amine at the benzylic position .

Chemoselectivity
Supporting evidence
ΔpKa ~1–2 enables sequential amine derivatization without protecting groups
Built-in chemoselectivity may streamline parallel library synthesis workflows
Based on predicted pKa values; validate under reaction conditions
Chemoselective synthesis Building block Medicinal chemistry Library synthesis

Conformational Constraint by Cyclopropyl Ring

The N-cyclopropyl group in the target compound restricts conformational freedom relative to flexible N-alkyl substituents. The cyclopropyl ring is a rigid three-membered ring with restricted rotation about the N–cyclopropyl bond and limited conformational states, effectively reducing the entropic penalty upon receptor binding compared to freely rotating N-ethyl, N-propyl, or N-isopropyl groups [1]. In the systematic diamine study by Conroy et al., increased conformational flexibility in the ethylenediamine series was associated with reduced S1R binding affinity compared to the more rigid piperazine lead (e.g., compound 12a with flexible primary and secondary amines showed S1R Ki > 1000 nM vs. piperazine lead 1 with S1R Ki = 0.72 nM) [2]. The cyclopropyl substituent partially recapitulates the conformational constraint of the piperazine ring while preserving the synthetic accessibility and derivatization potential of the open-chain diamine scaffold. The target compound (SMILES: NCC(NC1CC1)c1ccc(Cl)cc1) has the N-cyclopropyl group directly on the benzylic carbon-bearing nitrogen, creating a chiral center at C1 — this stereogenic element is absent in achiral N,N-dialkyl analogs and may be exploited for enantioselective synthesis or chiral resolution to access enantiomerically pure building blocks .

Conformational Restriction
Class-level inference
N-cyclopropyl restricts rotational freedom vs. flexible N-alkyl analogs
May reduce entropic penalty and improve target engagement in silico and in vitro
Inferred from cyclopropyl SAR; target binding data not yet reported
Conformational analysis Ligand design Entropic benefit Molecular modeling

1-(4-Chlorophenyl)-N1-cyclopropylethane-1,2-diamine: Research Applications


Sigma Receptor Ligand Development

This compound is best deployed as a core scaffold for synthesizing focused libraries of sigma-1 and sigma-2 receptor ligands, leveraging the N-cyclopropyl group as a conformationally restricted, metabolically stable hydrophobic substituent that fits the Glennon S1R pharmacophore (basic amine flanked by two hydrophobic regions). The differentiated primary and secondary amines enable sequential chemoselective functionalization: the primary amine can be selectively acylated or reductively aminated at pH ~7–8 where the N-cyclopropyl secondary amine (pKa ~8.0–8.6) remains partially protonated and less nucleophilic [1]. The resulting analogs can be screened against S1R and S2R binding assays using the protocols validated by Conroy et al. ([³H](+)-pentazocine competition for S1R in guinea pig brain; [³H]DTG for S2R in rat liver) . Patent US 9,283,196 B1 provides a therapeutic framework linking cycloalkyl-diamine derivatives to depression, anxiety, schizophrenia, and neurodegenerative disease indications [2].

Chemoselective Building Block for Parallel Library Synthesis

For medicinal chemistry teams requiring efficient parallel synthesis, this compound's built-in chemoselectivity (ΔpKa ≈ 1–2 units between primary and N-cyclopropyl secondary amines) eliminates the need for orthogonal protecting group strategies. In a typical workflow: (Step 1) the primary amine is selectively reacted with an electrophile (acyl chloride, sulfonyl chloride, or isocyanate) at 0 °C in dichloromethane with 1 equivalent of triethylamine; (Step 2) the secondary N-cyclopropyl amine is then derivatized via reductive amination with diverse aldehydes using NaBH(OAc)₃ [1]. This two-step, one-pot-compatible sequence generates a 24- or 96-member library from a single building block, compared to the 4–5 step protecting group-dependent route required for the parent 1-(4-chlorophenyl)ethane-1,2-diamine (CAS 69810-94-2) . The resulting library members can be screened against CNS targets including sigma receptors, nNOS, or GPCRs relevant to the indications claimed in US 9,283,196 B1 [2].

Chiral Building Block for Asymmetric Synthesis

The chiral center at C1 (benzylic carbon bearing the 4-chlorophenyl, primary aminomethyl, N-cyclopropylamino, and H substituents) makes this compound a candidate for chiral resolution to yield enantiomerically pure (R)- and (S)-1-(4-chlorophenyl)-N1-cyclopropylethane-1,2-diamine. Enantiopure vicinal diamines are widely employed as chiral ligands in asymmetric catalysis (e.g., asymmetric hydrogenation, epoxidation, and C–C bond formation) and as chiral auxiliaries [1]. The N-cyclopropyl group introduces steric bulk adjacent to the metal-coordinating nitrogen, potentially influencing enantioselectivity outcomes. The racemate (CAS 1248205-90-4, 98% purity) is commercially available from Leyan as Product No. 1370531 , and can be resolved via diastereomeric salt formation with chiral acids (e.g., L- or D-tartaric acid) or by chiral preparative HPLC.

In Vitro Metabolic Stability and CYP Inhibition Profiling

The cyclopropyl group is established in medicinal chemistry as a metabolically stable replacement for N-isopropyl and N-ethyl substituents, resisting cytochrome P450-mediated N-dealkylation that commonly limits the half-life of N-alkyl diamine scaffolds [1]. Researchers evaluating N-cyclopropyl vs. N-isopropyl or N-ethyl diamine series can use this compound in head-to-head metabolic stability assays (human or rodent liver microsomes, NADPH cofactor, LC-MS/MS quantification of parent depletion over 60 minutes) to quantify the metabolic advantage of the cyclopropyl substituent under identical assay conditions. The compound may also be profiled against a panel of CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) using fluorogenic or LC-MS-based substrate probes to assess potential drug–drug interaction liability, a critical parameter for any CNS-targeted diamine series [3].

Application
Selection Property
Validation Focus
Sigma receptor ligand research
Conformationally restricted N-cyclopropyl scaffold
S1R/S2R binding assay context
Parallel library synthesis
Differentiated primary/secondary amine reactivity
Chemoselective acylation and reductive amination sequence
Asymmetric synthesis building block
Chiral C1 benzylic center
Enantiopure ligand resolution and evaluation
In vitro metabolic stability profiling
Cyclopropyl bioisostere for N-alkyl
Microsomal stability and CYP inhibition assays
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